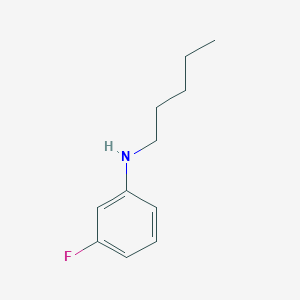

3-fluoro-N-pentylaniline

Description

Contextualization of Fluoroanilines in Contemporary Chemical Research

Aniline (B41778) and its derivatives are fundamental precursors for a vast array of products, including bioactive compounds, polymers, and dyes. rsc.org Within this class, fluoroanilines—aniline structures containing one or more fluorine atoms—have become particularly prominent in modern chemical research. The strategic introduction of fluorine into organic molecules can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgbloomtechz.com This has led to a growing number of fluorinated aniline-based drugs on the market, with applications ranging from anti-inflammatory and antidepressant to antibiotic, antiviral, and anticancer therapies. rsc.org

Fluoroanilines serve as versatile intermediates and building blocks for the synthesis of these complex pharmaceuticals, as well as agrochemicals and advanced materials like fluorinated azo dyes. rsc.orgbloomtechz.compubcompare.ai While ortho- and para-substituted fluoroanilines are more common, meta-substituted anilines occupy a less explored area of chemical space, making them intriguing targets for developing novel compounds. rsc.org The study of substituted anilines, including fluorinated variants, is also crucial for understanding reaction mechanisms, such as oxidation pathways, which is vital for both industrial processes and environmental science. researchgate.netnih.gov

Significance of N-Alkyl Aniline Scaffolds in Modern Organic Synthesis and Research

The N-alkyl aniline scaffold is a recurring and vital structural motif in a multitude of organic compounds. These structures are not only versatile building blocks but also form the core framework of many drug molecules. rsc.org Their prevalence in pharmaceuticals, dyes, agrochemicals, surfactants, and functional materials underscores their industrial and academic importance. magtech.com.cnchemistryviews.org

Consequently, the development of efficient and environmentally sound methods for the N-alkylation of anilines is a major focus of contemporary organic synthesis. rsc.orgresearchgate.net Research has moved from traditional multi-step methods that often require harsh conditions towards more sustainable catalytic processes using transition metals like iron, palladium, and copper. chemistryviews.orgresearchgate.net These modern synthetic strategies, such as catalytic alcohol amination and reductive amination, offer high atomic economy and milder reaction conditions. magtech.com.cnresearchgate.net The N-pentylaniline structure, specifically, has been utilized as a substrate in the development of new synthetic methodologies, highlighting the relevance of such long-chain alkyl groups in probing and expanding the scope of these chemical transformations. nih.gov

Rationale for Comprehensive Academic Investigation of 3-fluoro-N-pentylaniline

The academic investigation of this compound is driven by the unique convergence of structural features within the molecule. It combines the distinct electronic influence of a meta-positioned fluorine atom with the lipophilic character of an N-pentyl group. This specific arrangement offers a valuable opportunity to synthesize novel molecules in a less-explored area of substituted anilines. rsc.org

The rationale for its study is strongly supported by research on closely related compounds. For instance, the precursor 3-fluoroaniline (B1664137) is a known intermediate in the synthesis of potential antitumor agents. chemicalbook.com More directly, a very similar molecule, 3-fluoro-2-nitro-N-pentylaniline, has been used as a key reagent in the synthesis of 1-alkyl-1H-benzimidazol-2-amines, which were investigated as selective agonists for human Toll-Like Receptor 8 (TLR8), a target for immunomodulatory drugs. acs.orgnih.gov This suggests that this compound is a highly promising building block for creating new chemical entities with potential applications in medicinal chemistry, particularly for modulating immune responses. Its study allows researchers to explore the structure-activity relationships where the interplay between the fluorine's electron-withdrawing nature and the pentyl chain's steric and electronic contributions can be systematically evaluated.

Overview of Research Scope and Objectives

The primary objective of research into this compound is to fully characterize this compound and establish its utility as a versatile synthetic intermediate. The scope of such an investigation typically encompasses several key areas.

First is the development and optimization of a reliable synthetic pathway for its preparation and purification. This involves exploring common N-alkylation techniques, such as the reaction of 3-fluoroaniline with a pentylating agent or reductive amination. rsc.orgwikipedia.org

A second critical objective is the comprehensive spectroscopic characterization of the molecule. This includes obtaining and interpreting Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to confirm its structure unequivocally.

The ultimate goal is to utilize this compound as a foundational scaffold to construct more complex and potentially bioactive molecules. Research would focus on its reactivity in subsequent chemical transformations and the synthesis of novel derivatives. The properties of these new compounds could then be evaluated for potential applications in fields such as medicinal chemistry or materials science, building upon the rationale that its unique substitution pattern may lead to desirable biological or physical properties.

Detailed Research Findings

While dedicated studies on this compound are not extensively published, its chemical profile and research potential can be constructed from available data on its constituent parts and closely related analogues.

Physicochemical Properties

Basic chemical data for this compound has been identified, providing a foundation for its use in a laboratory setting. cymitquimica.combldpharm.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆FN | cymitquimica.combldpharm.com |

| Molecular Weight | 181.25 g/mol | cymitquimica.combldpharm.com |

| IUPAC Name | This compound | N/A |

| CAS Number | 1021087-11-5 | bldpharm.com |

Synthesis

A specific, documented synthesis for this compound is not readily found in broad literature. However, a plausible and efficient route can be designed based on well-established methods for the N-alkylation of anilines. rsc.orgmagtech.com.cnwikipedia.org The most direct approach would involve the mono-alkylation of 3-fluoroaniline with a suitable pentylating agent.

Interactive Data Table: Plausible Synthetic Route for this compound

| Step | Reaction | Description |

| 1 | N-Alkylation of 3-fluoroaniline | 3-fluoroaniline is reacted with a pentyl halide (e.g., 1-bromopentane) in the presence of a base (such as potassium carbonate) to neutralize the HBr byproduct. This reaction directly forms the C(sp³)–N bond. rsc.org |

| 2 | Reductive Amination | An alternative route involves the reaction of 3-fluoroaniline with pentanal to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the final secondary amine. rsc.org |

Spectroscopic Characterization

No complete, published spectra for this compound are available. However, expected spectroscopic data can be accurately predicted based on the analysis of its parent compound, 3-fluoroaniline nih.gov, and reported data for structurally similar compounds like 3-fluoro-2-nitro-N-pentylaniline acs.orgnih.gov and various other N-alkylanilines. semanticscholar.orgrsc.orgrsc.org

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale / Comparison |

| ¹H NMR | - Aromatic protons (4H) appearing as complex multiplets in the δ 6.5-7.2 ppm range, showing coupling to fluorine. - N-H proton (1H) as a broad singlet. - Pentyl chain protons (11H): N-CH₂ triplet around δ 3.1 ppm, internal CH₂ multiplets (6H) from δ 1.3-1.6 ppm, and a terminal CH₃ triplet around δ 0.9 ppm. | Based on data for 4-methoxy-N-pentylaniline rsc.org and the known effects of fluorine substitution on aromatic shifts. nih.gov |

| ¹³C NMR | - Aromatic carbons (6C) between δ 110-165 ppm. The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to ¹J(C-F) coupling. Other aromatic carbons will show smaller couplings. - Pentyl chain carbons (5C) appearing upfield, with the N-CH₂ carbon around δ 45 ppm. | Based on general values for N-alkylanilines rsc.org and characteristic C-F coupling patterns observed in fluoroaromatics. semanticscholar.org |

| ¹⁹F NMR | - A single resonance, likely referenced to an internal standard such as C₆F₆. | Standard for monofluorinated aromatic compounds. semanticscholar.org |

| IR Spec. | - N-H stretching band around 3400 cm⁻¹. - C-H stretching bands (aromatic and aliphatic) around 3100-2850 cm⁻¹. - C=C aromatic ring stretching around 1600 cm⁻¹ and 1500 cm⁻¹. - Strong C-F stretching band in the 1300-1100 cm⁻¹ region. | Based on the known IR spectra of 3-fluoroaniline and other secondary aromatic amines. nih.gov |

| Mass Spec. | - A molecular ion peak [M]⁺ at m/z = 181. | Consistent with the calculated molecular weight. cymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

3-fluoro-N-pentylaniline |

InChI |

InChI=1S/C11H16FN/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3 |

InChI Key |

CIGUXSRTWDYGSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro N Pentylaniline

Established Synthetic Routes to N-Alkylated Fluoroanilines

The construction of the N-alkyl bond in fluoroanilines is a common transformation in organic synthesis, with applications in the preparation of pharmaceuticals and other specialty chemicals. Several reliable methods have been developed for this purpose.

Reductive amination is a powerful and widely used one-pot method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. masterorganicchemistry.comorganic-chemistry.org In the context of 3-fluoro-N-pentylaniline synthesis, this approach typically involves the reaction of a fluoroaryl carbonyl compound, such as 3-fluorobenzaldehyde, with pentylamine. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

The process begins with the nucleophilic attack of pentylamine on the carbonyl carbon of 3-fluorobenzaldehyde, leading to a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). A variety of reducing agents can be employed for the subsequent reduction of the imine. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.com

A typical procedure would involve stirring 3-fluorobenzaldehyde and pentylamine in a suitable solvent, such as methanol or dichloromethane, often in the presence of a mild acid catalyst to facilitate imine formation. Subsequently, the reducing agent is added to the reaction mixture to yield this compound. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method for the reduction of the imine intermediate. mdpi.com

Table 1: Representative Conditions for Reductive Amination

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Catalyst | Typical Conditions |

|---|---|---|---|---|---|

| 3-Fluorobenzaldehyde | Pentylamine | NaBH(OAc)₃ | Dichloromethane | Acetic Acid (catalytic) | Room temperature, 12-24 h |

| 3-Fluorobenzaldehyde | Pentylamine | H₂ / Pd/C | Ethanol | - | Room temperature, 1-5 atm H₂ |

| Valeraldehyde | 3-Fluoroaniline (B1664137) | NaBH₃CN | Methanol | Acetic Acid (catalytic) | Room temperature, 12-24 h |

Direct N-Alkylation Strategies of Fluoroanilines with Pentylating Agents

Direct N-alkylation of 3-fluoroaniline with a suitable pentylating agent, such as a pentyl halide (e.g., 1-bromopentane or 1-iodopentane), is a straightforward approach to forming the desired C-N bond. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline (B41778) acts as the nucleophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct that is formed. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. A significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dipentyl-3-fluoroaniline, as a byproduct. Careful control of stoichiometry and reaction conditions is often necessary to maximize the yield of the desired secondary amine.

To improve selectivity and reaction rates, phase-transfer catalysts can be employed, particularly when dealing with inorganic bases in organic solvents. The reactivity of the pentylating agent follows the expected trend for leaving group ability: I > Br > Cl.

Table 2: Conditions for Direct N-Alkylation

| Fluoroaniline | Pentylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Fluoroaniline | 1-Bromopentane | K₂CO₃ | Acetonitrile | Reflux, 12-24 h |

| 3-Fluoroaniline | 1-Iodopentane | NaH | DMF | 0 °C to room temp, 6-12 h |

Transition Metal-Catalyzed Amination Protocols (e.g., Palladium, Copper)

In recent decades, transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, offering high efficiency and broad substrate scope under relatively mild conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. For the synthesis of this compound, this would involve the reaction of a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene) with pentylamine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of this reaction is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are crucial for promoting the key steps of the catalytic cycle. nih.govnih.gov The base used is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Table 3: Typical Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1-Bromo-3-fluorobenzene | Pentylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| 1-Chloro-3-fluorobenzene | Pentylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 |

Copper-Catalyzed/Mediated Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, represent a classical and still valuable method for the synthesis of N-arylated compounds. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. The traditional Ullmann reaction required stoichiometric amounts of copper powder and harsh conditions. However, modern protocols often utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand to facilitate the reaction under milder conditions.

For the synthesis of this compound, this would involve the reaction of 1-iodo-3-fluorobenzene or 1-bromo-3-fluorobenzene with pentylamine. The presence of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), can significantly improve the efficiency and scope of the reaction. The base is typically an inorganic base like potassium carbonate or potassium phosphate. While often requiring higher temperatures than palladium-catalyzed methods, copper-catalyzed aminations can be a cost-effective alternative.

Synthesis and Derivatization of Precursors for this compound

The synthesis of this compound relies on the availability of key precursors, namely a 3-fluoro-substituted aromatic compound and a pentyl-containing reagent.

The most common precursor for the fluorinated aromatic part is 3-fluoroaniline. 3-Fluoroaniline is typically synthesized from 3-fluoronitrobenzene. google.comgoogle.com The synthesis of 3-fluoronitrobenzene can be achieved through the nitration of fluorobenzene, though this often leads to a mixture of isomers that require separation. A more direct route involves the diazotization of 3-nitroaniline followed by a Schiemann reaction, where the diazonium group is replaced by fluorine using fluoroboric acid (HBF₄). study.com

Once 3-fluoronitrobenzene is obtained, it can be readily reduced to 3-fluoroaniline. google.com This reduction is a standard transformation and can be accomplished using various methods, including catalytic hydrogenation with catalysts like Pd/C or Raney Nickel, or by using metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). google.com

The pentylating agent is typically derived from pentanol or pentanoic acid. For direct alkylation, 1-bromopentane or 1-iodopentane are common reagents, which can be prepared from 1-pentanol. For reductive amination, valeraldehyde (pentanal) is the required precursor, which can be obtained by the oxidation of 1-pentanol. Pentylamine itself can be prepared by the reduction of valeronitrile or valeramide.

Synthesis of 3-fluoroaniline and its Derivatives

The foundational precursor for the target compound is 3-fluoroaniline. Its synthesis is a critical first step, and various methods have been established for its preparation, primarily involving the reduction of a corresponding nitroaromatic compound. One common industrial method is the catalytic hydrogenation of 3-fluoronitrobenzene. This process typically utilizes catalysts such as platinum on carbon (Pt/C) in a hydrogen atmosphere. The reaction can be carried out at temperatures ranging from 50-100°C and hydrogen pressures of 0.1-5 MPa, leading to high conversion rates and yields of 3-chloro-4-fluoroaniline exceeding 94% in analogous systems.

Another established method for the synthesis of fluoroanilines is the reduction of fluorinated nitrobenzene compounds using reagents like Raney nickel. For instance, 2-bromo-3-fluoroaniline can be synthesized from 2-bromo-1-fluoro-3-nitrobenzene using Raney nickel and hydrogen, achieving a yield of 98%. This highlights the versatility of catalytic hydrogenation in preparing substituted anilines.

The general reaction for the synthesis of 3-fluoroaniline via reduction of 3-fluoronitrobenzene is depicted below:

NO₂ + 3H₂ → NH₂ + 2H₂O

(preceded by a fluorine atom on the benzene (B151609) ring at position 3)

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing the formation of byproducts.

Preparation of Pentyl-containing Reactants

The introduction of the pentyl group onto the nitrogen atom of 3-fluoroaniline can be achieved through various pentyl-containing reactants. The choice of reactant dictates the specific synthetic methodology to be employed. Common pentyl sources include:

1-Pentanol: This primary alcohol is a key reactant in the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This sustainable approach involves the in-situ oxidation of the alcohol to the corresponding aldehyde, which then reacts with the amine to form an imine, followed by reduction to the desired N-alkylated amine.

Pentanal: As an aldehyde, pentanal can be used in direct reductive amination reactions with 3-fluoroaniline. This method requires a reducing agent to convert the initially formed imine to the final amine. Pentanal itself can be synthesized through methods like the hydroformylation of butene or the oxidation of 1-pentanol.

1-Bromopentane: This alkyl halide is a traditional electrophile for the N-alkylation of amines. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. 1-Bromopentane can be prepared from 1-pentanol by reaction with hydrogen bromide or through the free-radical addition of hydrogen bromide to 1-pentene.

Optimization and Mechanistic Considerations in this compound Synthesis

The efficient synthesis of this compound requires careful optimization of various reaction parameters. Mechanistic understanding of the N-alkylation process is crucial for this optimization, allowing for the rational selection of catalysts, solvents, and conditions to maximize yield and selectivity while minimizing side reactions.

Influence of Solvent Systems and Reaction Kinetics

The choice of solvent can significantly impact the rate and outcome of the N-alkylation reaction. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate in the reaction mechanism. For the N-alkylation of anilines, a range of solvents has been investigated, including toluene, xylene, dioxane, and dimethyl sulfoxide (DMSO).

For instance, in the nickel-catalyzed N-alkylation of amines, DMSO was found to be the ideal solvent at 110°C. In tungsten-catalyzed N-alkylation of aniline with benzyl alcohol, 1,4-dioxane provided a 94% isolated yield, which was superior to other solvents like toluene and xylene. The kinetic analysis of such reactions often reveals the order of reaction with respect to each reactant and the catalyst, providing insights into the rate-determining step. For example, a study on the alkylation of aniline with benzyl alcohol using a nickel-organoclay catalyst followed the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism.

The reaction kinetics are also influenced by the concentration of reactants. In many N-alkylation processes, an excess of the alcohol or alkylating agent is used to drive the reaction to completion.

Catalyst and Ligand Selection for Enhanced Selectivity and Yield

The catalyst is at the heart of modern N-alkylation methodologies, particularly for sustainable routes like the borrowing hydrogen strategy. A wide array of transition metal catalysts based on ruthenium, iridium, manganese, nickel, and cobalt have been developed for the N-alkylation of anilines.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines with Alcohols

| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Manganese Pincer Complex | PNP Pincer | t-BuOK | 80-100 | 80-90 | High selectivity for mono-alkylation. |

| Nickel(II) Bromide | Phenanthroline | - | - | - | Enables transformations in the presence of various functional groups. |

| Cobalt-based MOF | Bipyridyl | - | - | - | Heterogeneous catalyst with good selectivity. |

The choice of ligand coordinated to the metal center is critical for tuning the catalyst's activity and selectivity. For instance, in ruthenium-catalyzed N-alkylation, bidentate phosphine ligands like dppf and DPEphos have proven effective. The electronic and steric properties of the ligand can influence the stability of catalytic intermediates and the rate of key steps in the catalytic cycle.

For the synthesis of this compound, a catalyst that is tolerant to the fluoro group on the aniline ring and can efficiently activate the C-O bond of 1-pentanol would be ideal. Non-precious metal catalysts, such as those based on manganese and nickel, are gaining prominence due to their lower cost and toxicity.

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a critical parameter that influences the rate of reaction and the selectivity towards the desired product. Higher temperatures generally lead to faster reaction rates but can also promote side reactions, such as dialkylation or decomposition of reactants and products. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity.

For many catalytic N-alkylation reactions, temperatures in the range of 80-140°C are common. For example, manganese pincer complexes are effective at 80-100°C for the N-alkylation of anilines. In some cases, reactions can be performed at or near room temperature with highly active catalysts.

Pressure is a significant factor primarily in reactions involving gases, such as catalytic hydrogenation. In the synthesis of 3-fluoroaniline from 3-fluoronitrobenzene, hydrogen pressure is a key parameter to control. For the N-alkylation step, if conducted under borrowing hydrogen conditions, the reaction is typically carried out at atmospheric pressure in a sealed vessel to contain the in-situ generated hydrogen.

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound can be approached with a focus on green chemistry principles to minimize environmental impact and enhance sustainability. Key aspects include:

Atom Economy: The "borrowing hydrogen" methodology for N-alkylation of 3-fluoroaniline with 1-pentanol is a prime example of a highly atom-economical reaction, with water being the only byproduct. This is a significant improvement over traditional methods that use alkyl halides and generate stoichiometric amounts of salt waste.

Use of Renewable Feedstocks: The use of bio-based 1-pentanol, which can be derived from fermentation processes, would further enhance the sustainability of the synthesis. Vanillin, a bio-based building block, is also being explored for the synthesis of various monomers.

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals like iron and manganese, is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Benign Solvents: The selection of environmentally friendly solvents is crucial. While traditional organic solvents are often used, research is ongoing into the use of greener alternatives such as bio-based solvents or even solvent-free reaction conditions. For instance, polyethylene glycol (PEG) has been used as a medium for the N-formylation of anilines.

Energy Efficiency: The development of catalysts that operate under milder conditions (lower temperatures and pressures) contributes to reduced energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy usage.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Solvent-Free and Reduced-Solvent Methodologies

The development of solvent-free or reduced-solvent reaction conditions represents a significant advancement in green chemistry. nih.gov By eliminating the need for organic solvents, these methods reduce environmental impact, simplify purification processes, and can lead to increased reaction rates and yields. nih.govscispace.com For the synthesis of this compound, a solvent-free approach would typically involve the direct reaction of 3-fluoroaniline with a pentylating agent, such as 1-bromopentane or pentanol.

The reaction is often facilitated by heating the neat mixture of reactants, sometimes in the presence of a basic catalyst to neutralize the acid byproduct. The absence of a solvent means that the concentration of reactants is at its maximum, which can accelerate the reaction. This approach is particularly effective for reactions that are otherwise slow or require high temperatures in solution. scispace.com

Key features of solvent-free synthesis include:

High Reactant Concentration: Leads to faster reaction times.

Simplified Work-up: Eliminates the need to remove a solvent, often allowing for direct isolation of the product.

Environmental Benefits: Reduces volatile organic compound (VOC) emissions and solvent waste. nih.gov

Economic Advantages: Saves on the cost of solvents and their disposal.

The table below summarizes typical conditions that could be applied for a solvent-free N-alkylation reaction to produce this compound.

Table 1: General Conditions for Solvent-Free N-Alkylation of Anilines

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Aniline (e.g., 3-fluoroaniline), Alkylating Agent (e.g., 1-bromopentane) | Formation of the desired C-N bond. |

| Catalyst | Basic catalyst (e.g., K₂CO₃, Na₂CO₃) or phase-transfer catalyst | To neutralize acid byproduct (HBr) and facilitate the reaction. |

| Temperature | 80 - 150 °C | Provides energy to overcome the activation barrier of the reaction. |

| Agitation | Mechanical stirring or grinding | Ensures homogeneity of the reaction mixture. |

| Atmosphere | Inert atmosphere (e.g., N₂, Ar) | Prevents oxidation of the aniline starting material. |

Microwave-Assisted and Photoredox Catalysis in Synthesisnih.govacs.org

Alternative energy sources provide powerful tools for driving chemical reactions, often with greater efficiency and selectivity compared to conventional heating. Microwave-assisted synthesis and photoredox catalysis are two such prominent technologies applicable to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has become a widely adopted technique for accelerating organic reactions. tandfonline.comnih.gov Unlike conventional heating, which transfers energy via conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org This can result in dramatic reductions in reaction times, from hours to minutes, and often leads to higher product yields and purities. acs.org

For the synthesis of this compound, a microwave-assisted N-alkylation could involve reacting 3-fluoroaniline with pentanol. This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses a catalyst to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amine to form an imine. A subsequent reduction of the imine, using the hydrogen borrowed from the alcohol, yields the final N-alkylated aniline, with water as the only byproduct. acs.orgacs.org Catalysts such as Raney Nickel or Samarium(II) iodide (SmI₂) have proven effective for this transformation under microwave conditions. acs.orgtandfonline.comacs.org

Table 2: Research Findings on Microwave-Assisted N-Alkylation of Anilines with Alcohols

| Catalyst | Substrates | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| SmI₂ | Aniline, Benzyl Alcohol | 140 | 1 h | 81 | acs.orgacs.org |

| Raney Nickel | Aniline, n-Propanol | N/A (630 W) | 30 min | 91 | tandfonline.com |

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy for forming chemical bonds under exceptionally mild conditions. mdpi.comdntb.gov.ua This technique utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. conicet.gov.arnih.gov This allows for the formation of radical intermediates that can participate in a variety of bond-forming reactions. acs.org

While direct N-pentylation of 3-fluoroaniline via photoredox catalysis is not extensively documented, the principles of photoredox-mediated C-N bond formation are well-established. conicet.gov.ar A plausible pathway for synthesizing this compound would involve the generation of a pentyl radical from a suitable precursor (e.g., a pentyl carboxylate or a pentyl trifluoroborate salt). This radical could then be coupled with the 3-fluoroaniline, which can be activated through an oxidative or reductive quenching cycle of the photocatalyst. This methodology is valued for its high functional group tolerance and its ability to proceed at room temperature, minimizing thermal degradation of sensitive substrates. mdpi.comacs.org

Table 3: Typical Components in a Photoredox Catalysis System for C-N Coupling

| Component | Example | Function |

|---|---|---|

| Photocatalyst | Iridium or Ruthenium complexes, Organic Dyes (e.g., Eosin Y) | Absorbs visible light and initiates single-electron transfer. acs.org |

| Light Source | Blue or White LEDs | Provides the energy to excite the photocatalyst. |

| Amine Substrate | 3-fluoroaniline | The nitrogen source for the C-N bond. |

| Alkyl Radical Precursor | Alkyl carboxylic acid, Alkyl trifluoroborate, Alkyl halide | Source of the alkyl group to be coupled. |

| Solvent | DMF, DMSO, Acetonitrile | Dissolves reactants and facilitates the reaction. |

| Additives | Base or sacrificial electron donor/acceptor | Participates in the catalytic cycle to regenerate the photocatalyst. |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F. libretexts.org The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular framework.

¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In 3-fluoro-N-pentylaniline, the spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the protons of the N-pentyl group.

Aromatic Region: The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. Based on the parent compound, 3-fluoroaniline (B1664137), these protons resonate in a specific pattern due to spin-spin coupling with each other and with the fluorine atom. chemicalbook.com The introduction of the N-pentyl group would further influence their chemical shifts. The proton at C2 (ortho to the amino group) and C6 (ortho to the fluorine) would likely appear as distinct multiplets, as would the protons at C4 and C5.

Amine Proton (N-H): A broad singlet corresponding to the single amine proton is anticipated. Its chemical shift can vary depending on solvent and concentration.

Aliphatic Region (N-pentyl group): The pentyl chain would produce a series of signals. The two protons on the carbon adjacent to the nitrogen (N-CH₂) would appear as a triplet. The subsequent three methylene (B1212753) groups (-CH₂-) would likely resonate as overlapping multiplets, while the terminal methyl group (-CH₃) would appear as a distinct triplet.

The integration of these signals would correspond to the number of protons in each environment (a 1:1:1:1 ratio for the aromatic protons, 1 for the NH, and a 2:2:2:2:3 ratio for the pentyl chain protons).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on structurally similar compounds and general principles. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₂-H, C₄-H, C₅-H, C₆-H) | 6.3 - 7.2 | Multiplets (m) | 4H |

| Amine (N-H) | 3.5 - 4.5 | Broad Singlet (br s) | 1H |

| N-CH₂- | ~3.1 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.7 | Multiplets (m) | 6H |

| -CH₃ | ~0.9 | Triplet (t) | 3H |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, a total of 11 distinct carbon signals are expected: six for the aromatic ring and five for the pentyl chain.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF). mdpi.com Other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which aids in their assignment. mdpi.comchemicalbook.com

Aliphatic Carbons: The five carbons of the pentyl chain will appear in the upfield region of the spectrum, with their chemical shifts reflecting their distance from the electronegative nitrogen atom.

Table 2: Predicted ¹³C NMR Signals for this compound (Note: These are predicted values. C-F coupling will result in splitting of the aromatic signals.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-N (Aromatic) | 145 - 150 |

| C-F (Aromatic) | 160 - 165 (Doublet, ¹JCF) |

| Aromatic CH | 100 - 130 |

| N-CH₂- | 40 - 45 |

| -CH₂- | 20 - 35 |

| -CH₃ | ~14 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. aiinmr.com Given the 100% natural abundance of the ¹⁹F nucleus, it provides clear and unambiguous signals. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzene ring. This signal would be split into a multiplet due to coupling with the adjacent ortho-protons (H-2 and H-4). This technique is crucial for confirming the successful incorporation and position of the fluorine atom in the molecule. aiinmr.comdtic.mil

While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal correlations between them, which is essential for assembling the complete molecular structure. weizmann.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the sequence of the pentyl chain by showing correlations between adjacent methylene groups. It would also help delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals of the pentyl chain and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting different parts of the molecule. For instance, an HMBC experiment would show a correlation between the N-CH₂ protons of the pentyl group and the aromatic C1 (the carbon attached to the nitrogen), confirming the N-alkylation. It would also show correlations between aromatic protons and neighboring carbons, aiding the assignment of the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. It can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the N-pentyl chain and the aromatic ring.

The combined application of these 2D NMR techniques allows for an unambiguous assignment of all ¹H and ¹³C signals and provides irrefutable confirmation of the structure of this compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. up.ac.zanih.gov IR and Raman are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. mt.com

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Two types of C-H stretching vibrations would be observed. Aromatic C-H stretches typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group would show strong absorptions just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-N Stretch: The stretching vibration of the aromatic carbon-nitrogen bond would likely appear in the 1250-1350 cm⁻¹ range.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the 1000-1400 cm⁻¹ region, is characteristic of the C-F stretching vibration. Its exact position can be influenced by the aromatic system.

CH₂/CH₃ Bending: Bending vibrations (scissoring, wagging) for the aliphatic methylene and methyl groups would be visible in the 1350-1470 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H | Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N | Stretch | 1250 - 1350 | Medium | Medium-Weak |

| C-F | Stretch | 1000 - 1400 | Strong | Weak |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. The vibrational modes of the molecule are sensitive to its geometry, allowing for the identification and characterization of different conformers.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational spectra for various possible conformers of this compound. By comparing these calculated spectra with experimental data, the most stable conformers present in a sample can be identified. Key vibrational bands, such as the N-H stretching, C-N stretching, and C-F stretching modes, are particularly informative for this purpose. The position and intensity of these bands can shift depending on the conformation of the pentyl chain and the orientation of the amino group relative to the fluorinated aromatic ring.

Table 1: Key Vibrational Frequencies for Conformational Analysis of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Conformational Significance |

| N-H Stretch | 3300-3500 | Sensitive to hydrogen bonding and the local environment of the amino group. |

| C-H (Aromatic) Stretch | 3000-3100 | Provides information on the substitution pattern of the benzene ring. |

| C-H (Aliphatic) Stretch | 2850-2960 | Reflects the conformation of the pentyl chain. |

| C-N Stretch | 1250-1360 | Its position can be influenced by the electronic effects of the fluorine substituent. |

| C-F Stretch | 1000-1400 | A strong, characteristic band indicating the presence of the fluorine atom. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion for this compound (C₁₁H₁₆FN) is calculated to be 182.1340.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the protonated molecule of this compound. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. A primary fragmentation pathway involves the loss of a butyl radical (C₄H₉•), leading to the formation of a prominent fragment ion at m/z 124.07. This fragmentation is initiated by the cleavage of the C-C bond beta to the nitrogen atom.

Table 2: Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 182.13 | 124.07 | C₄H₉• (57.07 Da) | [C₇H₇FN]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the current literature, a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state structure, including crystal packing and specific intermolecular interactions via X-ray crystallography, cannot be provided at this time.

Reactivity Profile and Mechanistic Investigations of 3 Fluoro N Pentylaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring.

In 3-fluoro-N-pentylaniline, the N-pentylamino group (-NHC5H11) is a strongly activating, ortho, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.orglkouniv.ac.in

Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is also an ortho, para-director because of the resonance effect, where its lone pairs can be donated to the ring. wikipedia.orgcsbsju.edu In the case of fluorine, the inductive and resonance effects are finely balanced. libretexts.org

When both of these groups are present on the benzene ring, their directing effects must be considered in concert. The powerful activating and directing effect of the N-pentylamino group generally dominates over the weaker directing effect of the fluorine atom. Therefore, incoming electrophiles will be predominantly directed to the positions ortho and para to the N-pentylamino group.

The available positions for electrophilic attack on this compound are C2, C4, C5, and C6. The directing effects of the substituents are summarized in the table below.

| Position | Directed by N-Pentylamino Group | Directed by Fluoro Group | Overall Effect |

| C2 | Ortho (Activating) | Ortho (Deactivating) | Activated |

| C4 | Para (Activating) | Meta (Deactivating) | Highly Activated |

| C5 | Meta (Deactivating) | Para (Deactivating) | Deactivated |

| C6 | Ortho (Activating) | Meta (Deactivating) | Activated |

Based on the combined electronic effects, the primary sites for electrophilic aromatic substitution on this compound are predicted to be the C4 and C6 positions, which are para and ortho to the strongly activating N-pentylamino group, respectively. The C2 position is also activated, but may experience some steric hindrance from the adjacent N-pentylamino group. The C5 position is the least likely to undergo electrophilic attack due to the deactivating effects of both substituents at this position.

A typical computational approach involves calculating the relative stabilities of the possible sigma-complex intermediates (also known as arenium ions) that are formed upon the attack of an electrophile at each possible position on the aromatic ring. The transition state leading to the most stable intermediate is generally the lowest in energy, and thus, this pathway is kinetically favored. nih.gov

For this compound, computational models would likely confirm the predictions based on electronic effects. The sigma-complexes corresponding to attack at the C4 and C6 positions would be expected to be the most stable due to the effective delocalization of the positive charge by the nitrogen atom of the N-pentylamino group. In contrast, the intermediate for meta attack would be less stable. Modern reactivity indices, such as the average local ionization energy, can also be employed to predict the most likely sites for electrophilic attack. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.org

In the case of this compound, the fluorine atom could potentially act as a leaving group. However, the molecule lacks strong electron-withdrawing groups to sufficiently activate the ring for SNAr. The N-pentylamino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions.

For a fluoroaromatic compound to undergo SNAr, several factors are crucial:

Presence of Electron-Withdrawing Groups: Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) are necessary to stabilize the negative charge in the Meisenheimer complex intermediate. wikipedia.org

Position of Electron-Withdrawing Groups: These groups must be located ortho or para to the fluorine atom to effectively delocalize the negative charge through resonance. researchgate.net

Nature of the Nucleophile: Strong nucleophiles are generally required.

Solvent: Polar aprotic solvents are often used to enhance the rate of reaction.

Since this compound does not possess the requisite electron-withdrawing groups, it is considered unactivated for SNAr reactions.

Reactions at the Amine Nitrogen Atom

The secondary amine functionality in this compound is a key site for chemical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a variety of reactions.

Acylation: The nitrogen atom of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is one of the most widely researched in organic chemistry. researchgate.netbath.ac.uk The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetyl chloride would yield N-acetyl-3-fluoro-N-pentylaniline.

Sulfonylation: Similarly, sulfonylation of the amine can be achieved by treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction produces a sulfonamide. Various methods for N-sulfonylation have been developed, including those using metal oxides as catalysts or ultrasonic conditions to promote the reaction. core.ac.uk

Alkylation: As a secondary amine, this compound can undergo further alkylation to form a tertiary amine. This can be achieved by reaction with an alkyl halide. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. wikipedia.org Alternative methods for the selective mono-N-alkylation of aromatic amines include the use of alcohols in the presence of a suitable catalyst through a "borrowing hydrogen" strategy. nih.govorganic-chemistry.org

The table below summarizes these reactions at the amine nitrogen.

| Reaction | Reagent | Product Type |

| Acylation | Acyl chloride (e.g., CH3COCl) | Amide |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide |

| Alkylation | Alkyl halide (e.g., CH3I) | Tertiary Amine |

Oxidation Reactions and Potential Bioactivation Pathways (mechanistic insights without biological data)

The metabolic fate of N-alkylanilines, such as this compound, is of significant interest as the resulting metabolites can dictate the compound's biological footprint. The oxidation of N-alkylanilines is primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to a variety of products through several mechanistic pathways. nih.govwustl.edu For this compound, two principal oxidative pathways are considered probable: N-dealkylation of the pentyl group and oxidation of the aromatic ring.

N-Dealkylation: This pathway is a common metabolic route for secondary and tertiary amines. nih.gov The mechanism involves the oxidation of the carbon atom alpha to the nitrogen (the α-carbon). This reaction, catalyzed by CYP enzymes, proceeds through a single-electron transfer (SET) mechanism to generate an aminium radical cation, followed by hydrogen atom abstraction to form an iminium ion intermediate. researchgate.net This electrophilic iminium ion is then hydrolyzed to yield 3-fluoroaniline (B1664137) and pentanal, an aldehyde. nih.gov Aldehydes, if not efficiently detoxified by enzymes like aldehyde dehydrogenase, can be reactive species. wustl.edu The N-dealkylation process is a significant bioactivation pathway as it can generate reactive aldehyde metabolites. nih.govnih.gov

Aromatic Hydroxylation: Oxidation can also occur directly on the aromatic ring. The fluorine atom at the meta-position and the N-pentylamino group at position 1 are key directors for this reaction. The N-pentylamino group is a powerful activating group, directing electrophilic substitution (and enzymatic oxidation) to the ortho- and para-positions. Therefore, hydroxylation is most likely to occur at the positions ortho or para to the amino group. This leads to the formation of aminophenol derivatives. These aminophenols can be susceptible to further oxidation to form reactive quinone-imine intermediates. Quinone-imines are highly electrophilic species known to form covalent adducts with biological macromolecules.

The presence of the fluorine atom on the aniline (B41778) ring is expected to influence the rate and regioselectivity of these oxidation reactions. As fluorine is an electron-withdrawing group, it can decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidative metabolism compared to a non-fluorinated analogue. nih.gov This deactivation may, in turn, favor the N-dealkylation pathway.

Below is a table summarizing the potential oxidative bioactivation pathways for this compound.

| Pathway | Key Intermediate | Potential Reactive Metabolite | Enzyme Family |

| N-Dealkylation | Iminium Ion | Pentanal | Cytochrome P450 |

| Aromatic Hydroxylation | Epoxide | Quinone-imine | Cytochrome P450 |

Cross-Coupling Reactions and Functionalization of the Pentyl Chain

Further derivatization of the this compound scaffold can be achieved through modern synthetic methodologies, including cross-coupling reactions on the aromatic core and direct functionalization of the pentyl chain. These strategies allow for the introduction of diverse molecular fragments, enabling the synthesis of advanced derivatives.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. acs.org For this compound, C-H functionalization can be envisioned on both the aromatic ring and the aliphatic pentyl chain.

Aromatic C-H Functionalization: The electronic properties of the substituents on the aniline ring heavily influence the site-selectivity of C-H functionalization. The N-pentylamino group is a strong ortho- and para-director. nih.gov However, the steric bulk of the pentyl group may favor functionalization at the less hindered para-position. Conversely, the use of specific directing groups temporarily installed on the amine nitrogen can override the inherent electronic bias and selectively direct metal catalysts to the ortho-position. researchgate.netnih.gov Palladium and rhodium catalysts are commonly employed for such transformations, enabling the introduction of aryl, alkyl, or alkenyl groups. acs.org

Aliphatic C-H Functionalization: Selectively functionalizing a specific C-H bond within the pentyl chain is a significant challenge due to the similar reactivity of the various methylene (B1212753) (CH2) groups. However, strategies like the Hofmann-Löffler-Freytag reaction or transition-metal-catalyzed reactions involving a directing group on the nitrogen can achieve regioselective functionalization. For instance, a palladium-catalyzed reaction could be directed to the terminal (ω) or sub-terminal (ω-1) position of the pentyl chain. A proposed strategy involves the formation of an N-amidyl radical which can undergo intramolecular hydrogen atom transfer, leading to site-selective functionalization at the C4 position of the pentyl chain. nih.gov

The table below outlines potential C-H functionalization strategies.

| Target Site | Strategy | Potential Catalyst | Potential Functional Group Introduced |

| Aromatic Ring (ortho) | Directing Group-Assisted | Palladium(II), Rhodium(III) | Aryl, Alkyl, Halogen |

| Aromatic Ring (para) | Electronic-Directed | Palladium(II) | Olefin |

| Pentyl Chain (Cδ) | Radical Relay/HAT | Photoredox/Nitrogen Radical | Halogen, Oxygen, Nitrogen |

Transformations on the Pentyl Chain for Advanced Derivatives

Once the pentyl chain has been functionalized through a C-H activation strategy, the newly introduced functional group serves as a handle for a wide array of subsequent chemical transformations. This two-step approach—C-H functionalization followed by derivatization—provides a versatile platform for creating a library of advanced derivatives with modified properties.

For example, if a hydroxyl group is introduced onto the pentyl chain via selective oxidation, it can be readily converted into other functionalities. Esterification or etherification reactions can introduce bulky or polar side chains. Oxidation of the alcohol to a ketone or aldehyde would provide a key intermediate for reactions such as reductive amination, aldol (B89426) condensation, or Wittig reactions, significantly expanding the molecular complexity.

Alternatively, if C-H functionalization leads to the introduction of a halide (e.g., bromide or iodide), this derivative becomes a prime substrate for nucleophilic substitution or cross-coupling reactions. For instance, a terminal alkyl halide could be converted to a nitrile, an azide (which can be reduced to an amine or used in click chemistry), or an alkyne via Sonogashira coupling. soton.ac.uk These transformations allow for the installation of functional groups that can alter the molecule's physicochemical properties or serve as points for conjugation to other molecules.

The following table summarizes potential transformations of a functionalized pentyl chain.

| Initial Functional Group (at Pentyl Chain) | Reaction Type | Reagents | Resulting Functional Group |

| Hydroxyl (-OH) | Oxidation | PCC, DMP | Ketone/Aldehyde (=O) |

| Hydroxyl (-OH) | Etherification | NaH, Alkyl Halide | Ether (-OR) |

| Halide (-Br) | Nucleophilic Substitution | NaCN | Nitrile (-CN) |

| Halide (-Br) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkyne (-C≡CR) |

| Halide (-Br) | Azide Substitution | NaN3 | Azide (-N3) |

Computational and Theoretical Studies of 3 Fluoro N Pentylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations would focus on elucidating the electronic characteristics of 3-fluoro-N-pentylaniline, which are fundamental to its chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive. nih.gov For this compound, calculations would determine the specific energy values of these orbitals and the resulting energy gap. Visualization of the HOMO and LUMO would show their spatial distribution across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the aniline (B41778) nitrogen and the aromatic ring, while the LUMO's location would indicate where an incoming nucleophile would most likely interact.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dergipark.org.tr

For this compound, an EPS map would reveal the nucleophilic and electrophilic sites. Negative potential would be expected around the electronegative fluorine and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. nih.gov Positive potential would likely be found around the hydrogen atoms of the amino group and the pentyl chain, representing potential sites for nucleophilic interaction. utoronto.ca This mapping provides a visual guide to the molecule's intermolecular interaction patterns. rsc.org

Analysis of charge distribution provides quantitative data on how electronic charge is shared among the atoms in this compound. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. thaiscience.info This would quantify the electron-withdrawing effect of the fluorine atom on the aromatic ring and the electronic influence of the N-pentyl group.

Bond order analysis complements this by calculating the number of chemical bonds between pairs of atoms, offering insight into bond strength and delocalization within the aromatic system. These analyses are crucial for a detailed understanding of the molecule's electronic structure and stability. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its pentyl chain and at the C-N bond, this analysis is key to understanding its preferred shapes.

This subsection would detail the energy changes associated with rotation around key single bonds, such as the bond between the aniline nitrogen and the pentyl group, and the bonds within the pentyl chain itself. By calculating the energy as a function of the dihedral angle (torsional scan), researchers can identify the lowest-energy (most stable) conformations and the energy barriers that separate them. For this compound, this would reveal the most likely spatial arrangement of the pentyl chain relative to the fluorinated aniline ring.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical studies of this compound as requested in the provided outline. The search for scholarly articles, including computational modeling of its synthesis, reaction mechanism predictions, transition state characterizations, and spectroscopic property simulations, did not yield any dedicated studies for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly for this compound. Providing a detailed analysis as specified in the outline would require access to research data that does not appear to be publicly available at this time.

To fulfill the user's request, dedicated computational chemistry research on this compound would need to be performed and published. Without such source material, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and citation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity predictions)

QSAR modeling for this compound involves a statistical approach to build relationships between the molecule's structural features and its non-biological properties. This is achieved by first calculating a series of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's topology, geometry, and electronic nature. These descriptors are then used as independent variables in a regression analysis to predict dependent variables such as reaction rates, physical constants, or physicochemical properties like lipophilicity.

A wide array of theoretical molecular descriptors can be calculated for this compound to serve as the basis for QSAR models. These descriptors are typically derived using quantum mechanical calculations, such as Density Functional Theory (DFT), or semi-empirical methods. researchgate.netnih.gov They can be categorized into several groups:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, atomic charges on the nitrogen atom, and global reactivity indices like electrophilicity and chemical hardness. researchgate.netumn.edusphinxsai.comjmaterenvironsci.com The Hammett constant (σ) is a classic electronic descriptor used for substituted aromatic systems, quantifying the electron-donating or electron-withdrawing effect of substituents. researchgate.net

Steric and Structural Descriptors: These relate to the size and shape of the molecule. They include molecular weight, van der Waals volume, molar refractivity, and specific geometric parameters like the C-N bond length and the pyramidalization angle of the amino group. researchgate.netnih.govresearchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing atomic connectivity.

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., calculated logP values like MLOGP) and hydrophilicity. nih.gov

The table below presents a selection of theoretical molecular descriptors relevant for developing QSAR models for aniline derivatives like this compound.

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Description |

| Electronic | Energy of Highest Occupied Molecular Orbital | EHOMO | Represents the energy of the outermost electrons; related to the ability to donate electrons. |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Represents the energy of the lowest energy state for an added electron; related to the ability to accept electrons. |

| Electronic | HOMO-LUMO Energy Gap | ΔE | The difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. jmaterenvironsci.com |

| Electronic | Dipole Moment | µ | A measure of the overall polarity of the molecule. researchgate.netjmaterenvironsci.com |

| Electronic | Atomic Charge on Nitrogen | q(N) | The calculated partial charge on the amine nitrogen atom, which influences basicity and nucleophilicity. researchgate.netsphinxsai.comtandfonline.com |

| Electronic | Global Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. nih.govsphinxsai.com |

| Electronic | Hammett Constant | σ | Quantifies the electronic influence of the fluorine substituent on the reactivity of the aniline ring. researchgate.net |

| Structural | C-N Bond Length | R(C-N) | The distance between the aromatic carbon and the amine nitrogen, influenced by substituent effects. researchgate.netresearchgate.net |

| Structural | Barrier to Inversion | Einv | The energy required to invert the pyramidal geometry of the nitrogen atom. researchgate.net |

| Physicochemical | Moriguchi Octanol-Water Partition Coefficient | MLOGP | A calculated measure of the molecule's lipophilicity. nih.gov |

| Physicochemical | van der Waals Volume | vWV | The volume occupied by the molecule. nih.gov |

The molecular descriptors derived for this compound can be correlated with various non-biological endpoints to predict its behavior. These correlations form the core of the QSAR model.

Correlation with Physical Parameters: Studies on substituted anilines have demonstrated strong correlations between calculated descriptors and fundamental physical properties. researchgate.net For instance, electron-donating groups tend to increase the C-N bond length, the out-of-plane angle of the amino group, and the energy barrier to nitrogen inversion (Einv), while electron-withdrawing groups have the opposite effect. researchgate.net Descriptors like the Hammett constant (σ) and the natural charge on the amino nitrogen (Qn) show good correlation with these geometric parameters. researchgate.net Furthermore, physicochemical properties like lipophilicity (logP) can be accurately modeled using descriptors such as the electrophilicity index (ω) and van der Waals volume (vWV). nih.gov

Correlation with Chemical Reactivity: Chemical reactivity parameters are also predictable through QSAR. The basicity of the aniline nitrogen, represented by its pKa or pKb value, is a key chemical property. researchgate.netresearchgate.net This property is strongly influenced by the electronic nature of the ring substituents. The calculated partial charge on the amine nitrogen and the global electrophilicity index have been shown to correlate well with experimental pKa values for aniline derivatives. researchgate.netsphinxsai.com Electron-withdrawing substituents, like the fluorine atom in this compound, generally decrease the basicity of the amine. researchgate.net

Quantum chemical descriptors are particularly useful for predicting reactivity. The energy of the HOMO is related to the molecule's susceptibility to electrophilic attack, while the HOMO-LUMO energy gap is a general indicator of chemical reactivity; a smaller gap often implies higher reactivity. umn.edujmaterenvironsci.com These descriptors can be used to build models that predict outcomes such as one-electron oxidation potentials, which are fundamental to understanding electron-transfer reactions. umn.edu

The following table summarizes key correlations between molecular descriptors and non-biological parameters for aniline derivatives.

| Parameter to be Predicted | Correlated Molecular Descriptors | Nature of Correlation |

| Basicity (pKa) | Partial Atomic Charge on Nitrogen (q(N)), Global Electrophilicity Index (ω), Hammett Constant (σ) | Electron-withdrawing substituents (like fluorine) decrease the nitrogen charge and increase electrophilicity, leading to a lower pKa (decreased basicity). sphinxsai.comresearchgate.net |

| Lipophilicity (logP) | van der Waals Volume (vWV), Moriguchi Octanol-Water Partition Coefficient (MLOGP), Electrophilicity (ω) | These descriptors are combined in multiple linear regression models to predict the compound's partitioning between octanol (B41247) and water. nih.govbenthamdirect.com |

| One-Electron Oxidation Potential | Energy of the HOMO (EHOMO) | A higher HOMO energy generally corresponds to a lower oxidation potential, indicating the molecule is more easily oxidized. umn.edu |

| Molecular Geometry (C-N bond length, N-inversion barrier) | Hammett Constant (σ), Natural Charge on Nitrogen (Qn) | Electron-withdrawing substituents typically decrease the C-N bond length and lower the barrier to inversion. researchgate.net |

| General Chemical Reactivity | HOMO-LUMO Energy Gap (ΔE) | A smaller energy gap is indicative of a molecule that is more polarizable and generally more reactive toward chemical reactions. jmaterenvironsci.com |

Synthesis and Research Significance of 3 Fluoro N Pentylaniline Derivatives

Derivatives with Modifications on the Aromatic Ring

Modifications to the aromatic ring of 3-fluoro-N-pentylaniline can significantly alter its electronic properties and interaction with biological targets. Common strategies include the introduction of additional substituents, such as halogens or nitro groups, which can then be further transformed to create a wide range of functionalized analogs.

Introduction of Additional Halogen or Pseudo-Halogen Substituents

The introduction of additional halogen atoms (F, Cl, Br, I) or pseudo-halogen groups (like CN) onto the aromatic ring of anilines is a common strategy in medicinal chemistry to enhance biological activity. mdpi.commdpi.com Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. mdpi.com

For instance, the synthesis of dihalogenated anilines, such as 4,5-dihalogenobenzene-1,2-diamines, serves as a precursor for various halogenated heterocyclic compounds. mdpi.com While specific examples detailing the direct poly-halogenation of this compound are not prevalent in the provided results, the synthesis of related structures like N-(4-fluorophenyl)-1-(quinoline-2-yl)-methanimine and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)-methanimine highlights the interest in halogenated aniline (B41778) derivatives for their potential as inhibitors of enzymes like MAO-A and MAO-B. nih.gov The synthesis of these compounds often involves the condensation of a halogenated aniline with a suitable carbonyl compound.

Nitration, Reduction, and Amidation Products

Nitration of the aromatic ring is a classic electrophilic aromatic substitution reaction that introduces a nitro group, which can then be reduced to an amino group. This new amino group can subsequently be acylated to form amides, significantly expanding the chemical space of the original molecule.

A relevant example is the synthesis of 3-fluoro-2-nitro-N-pentylaniline from 1,3-difluoro-2-nitrobenzene (B107855) and pentylamine. googleapis.comacs.org The nitro group in this derivative can be subsequently reduced to an amine. This diamino intermediate can then undergo cyclization or further functionalization. For instance, the reduction of a nitro group on a similar aniline derivative followed by cyclization with cyanogen (B1215507) bromide is a known method to form benzimidazole (B57391) structures. googleapis.com

Derivatives with Modifications on the N-Pentyl Chain

Altering the N-pentyl chain of this compound offers another avenue for creating derivatives with tailored properties. Modifications can include changing the chain length, introducing branches, or incorporating various functional groups.

Chain Homologation, Branching, or Introduction of Functional Groups

The length and structure of the N-alkyl chain in N-alkylanilines can significantly impact their biological activity. For example, in the context of synthetic cannabinoids, the N-alkyl chain length, typically ranging from 3 to 6 carbons, is a critical determinant of potency. researchgate.net While direct studies on this compound are limited in the search results, research on related compounds provides insights. For instance, the homologation of a methyl group to an ethyl group on a similar scaffold resulted in a slight reduction in TLR8-agonistic potency, suggesting that longer or bulkier substituents may not be favorable for this specific target. google.comgoogle.com

The introduction of functional groups onto the alkyl chain is another important modification. For example, the synthesis of N-(cyclobutylmethyl)-3-fluoroaniline, where the pentyl chain is replaced by a cyclobutylmethyl group, creates a molecule with potential applications in medicinal chemistry, particularly for neurological disorders. The synthesis of such compounds can often be achieved through the reaction of the parent aniline with an appropriate alkyl halide or by reductive amination.

Derivatives at the Amine Nitrogen